![molecular formula C13H11NO4 B3003913 10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one CAS No. 1255779-49-7](/img/structure/B3003913.png)

10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

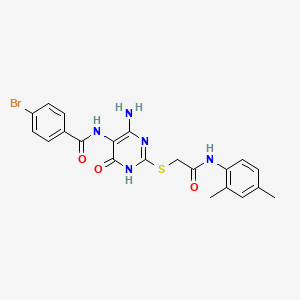

The compound 10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and cardiovascular effects . Methoxy substitution on quinoline derivatives has been shown to play a crucial role in enhancing these activities, particularly in anticancer agents .

Synthesis Analysis

The synthesis of quinoline derivatives often involves intramolecular Friedel-Crafts acylation reactions. For example, a related compound, 9,10-dimethoxybenzo[6,7]oxepino[3,4-b]quinolin-13(6H)-one, and its derivatives were synthesized using polyphosphoric acid (PPA) as a catalyst and solvent under mild conditions . The key intermediates were prepared through in situ formation followed by hydrolysis with aqueous ethanolic sodium hydroxide solution . This method is noted for its good yields, easy work-up, and environmentally friendly character .

Molecular Structure Analysis

Quinoline derivatives exhibit a wide range of molecular structures, which can be tailored by substituting different functional groups. For instance, the synthesis and characterization of substituted 4-methoxy-1H-quinolin-2-ones involved the use of various substituted anilines with malonic acid, phosphorous oxychloride, sodium methoxide, and glacial acetic acid . The structures of these compounds were confirmed by C, H, and N analysis and characterized by Mass, FT-IR, and 1H NMR .

Chemical Reactions Analysis

The reactivity of quinoline derivatives can be studied using theoretical methods such as DFT. For example, a study on 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one used DFT to calculate local reactivity descriptors, which helped understand the aromatic demethoxylation process . These descriptors included Fukui functions, local softness, and local electrophilicity, and were compared with experimental data .

Physical and Chemical Properties Analysis

Quinoline derivatives exhibit a range of physical and chemical properties that can be influenced by their molecular structure. For instance, 6-methoxy-4-quinolone, a related compound, was found to have strong fluorescence with a large Stokes' shift in aqueous media, and its fluorescence intensity was stable across a wide pH range . This compound was also stable against light and heat, which is advantageous for its application as a fluorescent labeling reagent .

科学的研究の応用

Synthesis and Chemical Properties

- 10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one and its derivatives have been a focus in synthetic chemistry. Studies like Suginome et al. (1991) highlight the one-step formation of furo[3,2-c]quinolin-4(5H)-ones through a photoaddition process involving methoxy-substituted 4-hydroxyquinolin-2-one with alkenes (Suginome, Seko, Konishi, & Kobayashi, 1991).

- Additionally, the synthesis of related compounds like benzoxazino- and naphthoxazinoquinoline derivatives with potential antitumor properties has been explored, as demonstrated in research by Nasr et al. (1974) (Nasr, Abbasi, & Nabih, 1974).

Anticancer Activity

- The structural and activity relationship of methoxy-substituted quinolin-1(2H)-one derivatives in cancer research is significant. Metwally et al. (2013) found that methoxy groups play a crucial role in the anticancer activity of these compounds (Metwally, Khalil, Sallam, Pratsinis, Kletsas, & El Sayed, 2013).

- Another study by Castro-Castillo et al. (2010) involved the synthesis of lakshminine, a compound closely related to 10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one, and its testing against various tumor cell lines, although only marginal antiproliferative activity was observed (Castro-Castillo, Rebolledo-Fuentes, Theoduloz, & Cassels, 2010).

Antimicrobial Applications

- In the field of antimicrobial research, derivatives of 10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one have been investigated for their potential. For example, Agui et al. (1977) synthesized a series of 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, showing significant in vitro activity against gram-negative microorganisms and Staphylococcus aureus (Agui, Mitani, Izawa, Komatsu, & Nakagome, 1977).

Other Applications

- Beyond anticancer and antimicrobial uses, the synthesis and application of quinoline derivatives, including those related to 10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one, extend to various areas in medicinal chemistry. For instance, the synthesis of 5-methoxyquinoline derivatives as new classes of EZH2 inhibitors demonstrates the versatility of these compounds in drug discovery (Xiang, Jie, Zhou, Yang, Wang, Hu, Hu, Yang, & Zhao, 2015).

作用機序

Target of Action

Similar compounds have been found to interact with cyclin-dependent kinase 2 (cdk2), which plays a crucial role in cell cycle regulation .

Mode of Action

Based on the interaction of similar compounds with their targets, it can be inferred that this compound may bind to its target protein and modulate its activity, leading to changes in cellular processes .

Biochemical Pathways

Given its potential interaction with cdk2, it may influence cell cycle regulation pathways .

Pharmacokinetics

Similar compounds have been noted for their challenges in medication due to undesirable properties such as low oral bioavailability, metabolic instability, and less solubility in aqueous media .

Result of Action

Similar compounds have demonstrated cytotoxicity against various carcinoma cell lines .

特性

IUPAC Name |

10-methoxy-2,3-dihydro-[1,4]dioxepino[6,5-c]quinolin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-16-8-2-3-11-9(6-8)12-10(7-14-11)13(15)18-5-4-17-12/h2-3,6-7H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUROZNFQGNOFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C3C(=CN=C2C=C1)C(=O)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-methyl 2-(6-methoxy-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3003831.png)

![2-cyclohexyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3003835.png)

![2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid](/img/structure/B3003849.png)